4-[Diazo(phenyl)methyl]pyridine
Description
Properties
IUPAC Name |
4-[diazo(phenyl)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-15-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYIDDDDZKWKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30835100 | |
| Record name | 4-[Diazo(phenyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30835100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-82-6 | |
| Record name | 4-[Diazo(phenyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30835100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Diazo(phenyl)methyl]pyridine typically involves the reaction of a pyridine derivative with a diazo compound. One common method is the diazotization of 4-(phenylmethyl)pyridine using nitrous acid in the presence of a suitable acid catalyst. The reaction conditions often require low temperatures to stabilize the diazo intermediate and prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[Diazo(phenyl)methyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the diazo group can yield amines.
Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions under mild conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-[Diazo(phenyl)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive diazo group.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[Diazo(phenyl)methyl]pyridine involves the reactivity of the diazo group, which can generate reactive intermediates such as carbenes and nitrenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved often depend on the specific reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Pyridine vs. Phenyl Analogs :
- Phenyl α-diazocarbonyls (e.g., diazoacetophenone derivatives) are synthesized more straightforwardly due to the absence of pyridine-specific complications like basicity-induced side reactions or rotamer interference .
- Pyridine α-diazocarbonyls : The basic pyridine nitrogen destabilizes intermediates, necessitating stringent pH control and low temperatures during diazo transfer. For example, pyridine α-diazoketones require acid chlorides and pyridine additives to stabilize intermediates before vacuum distillation .
Triazolopyridine Derivatives :
- Diazo intermediates in triazolopyridine synthesis (e.g., 1,2,3-triazolo[3,4-a]pyridine) are often unstable and cannot be isolated, unlike 4-[Diazo(phenyl)methyl]pyridine, which can be purified via standard techniques .
Reactivity and Reaction Pathways
Cycloadditions and Cyclopropanations :
- This compound undergoes intermolecular cyclopropanation with transition metals (e.g., Rh2(OAc)4) but requires electron-deficient alkenes due to the pyridine’s electron-withdrawing nature . In contrast, phenyl analogs react more readily with electron-rich alkenes .
- Diastereoselectivity : The pyridine ring’s electron deficiency drives attractive interactions with electron-rich partners (e.g., oxindoles), yielding higher stereoselectivity compared to phenyl diazo compounds .
Table 2: Reaction Performance in Flow Chemistry
| Substrate | Residence Time | Yield (%) | Byproducts |
|---|---|---|---|
| Pyridine N-oxide | 45 min | 75–94 | N2, H2O, t-BuOH |
| Electron-rich phenyl | 45 min | 66–81 | N2, H2O, t-BuOH |
| Thiophenes/Furans | 45 min | 70–85 | N2, H2O, t-BuOH |
Spectroscopic and Analytical Data
Melting Points and Molecular Weights :
- This compound derivatives exhibit melting points (268–287°C) higher than phenyl analogs (typically 150–220°C), reflecting stronger intermolecular forces from the pyridine ring . Molecular weights range from 466–545 g/mol, depending on substituents (e.g., –Cl, –NO2, –Br) .
NMR and IR Signatures :
Q & A
Basic: What are the most reliable synthetic routes for 4-[Diazo(phenyl)methyl]pyridine, and how can yields be optimized?
The compound can be synthesized via two primary methods:
- In situ generation from tosylhydrazone surrogates : Treatment of tosylhydrazone precursors under basic conditions yields diazo intermediates. This method achieves moderate yields (57%) but is advantageous for avoiding isolation of unstable diazo compounds .
- Acid chloride diazo transfer : Conversion of carboxylic acids to acid chlorides, followed by reaction with diazoethane (generated from N-ethyl-N-nitrosourea), provides diazo ketones. Yields depend on the electrophilic partner; for example, reactions with N-methylmaleimide achieve 94% yield .
Optimization strategies : Use iron catalysts (e.g., Fe(TPP)Cl at 3 mol%) to mediate multicomponent reactions, enhancing both yield and diastereoselectivity .
Basic: How does the stability of this compound vary under thermal or catalytic conditions?
Stability is influenced by:
- Substituent effects : Bromine substituents lower the activation energy for decomposition by stabilizing the diazo form, making thermal decomposition to pyridylcarbenes more favorable .
- Storage conditions : Avoid prolonged exposure to light or heat, as diazo compounds are prone to decomposition via carbene formation. Storage in inert atmospheres at low temperatures (-20°C) is recommended .
Advanced: What mechanistic insights explain the diastereoselectivity in cycloadditions involving this compound?
Diastereoselectivity arises from:
- Dipole-dipole repulsion minimization : During ring-closing steps, steric and electronic interactions between the electron-deficient pyridinium ring and electron-rich partners (e.g., oxindoles) dictate product configuration .
- Catalyst mediation : Iron catalysts like Fe(TPP)Cl enhance selectivity by stabilizing transition states. For example, β-diazo esters reacting with N-benzylisatin derivatives show high diastereoselectivity when using 3 mol% Fe(TPP)Cl .
Methodological recommendation : Use low-temperature NMR or DFT calculations to map transition states and optimize catalyst-substrate interactions .
Advanced: How can this compound derivatives be engineered for photoswitchable Lewis base catalysis?
Design principles include:
- Substituent positioning : Attaching diazo bridges to 3,4-diaminopyridine amino nitrogen atoms via phenyl spacers increases cation affinity (ACA values), enhancing catalytic activity. For example, compounds 418 and 426 show ACA values >200 kcal/mol .
- Photoswitchability : Cis- and trans-diazo isomers exhibit distinct ACA values (e.g., ΔACA ≈ 30 kcal/mol), enabling light-controlled modulation of Lewis basicity. Use UV-vis spectroscopy to monitor isomerization kinetics .
Advanced: What are the limitations in the reaction scope of diazo transfer to pyridine derivatives?
Key limitations include:
- Electron-donating substituents : Substituents like -OMe or -N(Me)₂ on aryl rings reduce yields (e.g., 4 and 5 in ) due to competing side reactions from overactivation .
- Heterocyclic systems : Quinoline or lutidine derivatives react efficiently (>80% yield), but alkyl-substituted pyridines generate complex mixtures. Use lithiated bis(2-pyridyl)methane for improved regioselectivity .
Advanced: How can computational modeling guide the design of this compound-based catalysts?
- Cation affinity calculations : Use ACA values to rank Lewis base strength. For example, compounds with ACA >180 kcal/mol are optimal for catalytic applications .
- DFT studies : Model dipole interactions and transition states to predict diastereoselectivity. For instance, electron-deficient pyridinium rings favor specific cycloadduct configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
